molecular formula C16H36ClNO2 B012113 Undecylbis(beta-hydroxyethyl)methylammonium chloride CAS No. 102571-42-6

Undecylbis(beta-hydroxyethyl)methylammonium chloride

Cat. No. B012113
M. Wt: 309.9 g/mol
InChI Key: RSMBRLAXHPRAAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Undecylbis(beta-hydroxyethyl)methylammonium chloride, commonly known as UDBAC, is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. UDBAC is synthesized through a multistep process and has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science.

Scientific Research Applications

UDBAC has been extensively studied for its applications in various scientific fields. In biotechnology, UDBAC has been used as a surfactant for the extraction and purification of proteins and enzymes. UDBAC has also been studied for its antimicrobial properties, with research showing that it can effectively inhibit the growth of bacteria and fungi. In medicine, UDBAC has been explored as a potential drug delivery system due to its ability to form micelles and encapsulate drugs. UDBAC has also been studied for its potential use in cancer therapy, with research showing that it can induce apoptosis in cancer cells. In environmental science, UDBAC has been used as a surfactant for the removal of pollutants from water and soil.

Mechanism Of Action

The mechanism of action of UDBAC is complex and varies depending on the application. In general, UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules. UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.

Biochemical And Physiological Effects

UDBAC has been shown to have a range of biochemical and physiological effects depending on the application. In antimicrobial applications, UDBAC can disrupt the cell membrane of bacteria and fungi, leading to cell death. In drug delivery applications, UDBAC can form micelles that encapsulate drugs, allowing for targeted delivery to specific cells or tissues. In cancer therapy, UDBAC can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. UDBAC has also been shown to have low toxicity and biocompatibility, making it a promising candidate for medical applications.

Advantages And Limitations For Lab Experiments

UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, its potential for environmental toxicity, and its potential for interactions with other chemicals in the lab.

Future Directions

There are several future directions for the study of UDBAC. In medicine, UDBAC could be explored further as a drug delivery system for targeted cancer therapy. In environmental science, UDBAC could be studied for its potential use in the removal of pollutants from water and soil. In biotechnology, UDBAC could be investigated as a surfactant for the extraction and purification of proteins and enzymes. Further research is needed to fully understand the potential applications and limitations of UDBAC.
Conclusion
UDBAC is a cationic surfactant that has gained popularity in the scientific community due to its unique chemical properties. The synthesis method of UDBAC is complex, and the final product is purified through distillation and recrystallization to obtain UDBAC in its pure form. UDBAC has been extensively studied for its applications in various scientific fields, including biotechnology, medicine, and environmental science. UDBAC functions as a cationic surfactant that interacts with the negatively charged surfaces of cells and molecules and has a range of biochemical and physiological effects depending on the application. UDBAC has several advantages for lab experiments, including its ability to form micelles and encapsulate drugs, its low toxicity and biocompatibility, and its antimicrobial properties. However, UDBAC also has limitations, including its complex synthesis process, potential for environmental toxicity, and potential for interactions with other chemicals in the lab. There are several future directions for the study of UDBAC, including its potential use as a drug delivery system for targeted cancer therapy, removal of pollutants from water and soil, and surfactant for the extraction and purification of proteins and enzymes.

Synthesis Methods

UDBAC is synthesized through a multistep process that involves the reaction of 1-undecanol with ethylene oxide, followed by quaternization with dimethylamine and chlorination with thionyl chloride. The resulting product is purified through distillation and recrystallization to obtain UDBAC in its pure form. The synthesis of UDBAC is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure the purity and quality of the final product.

properties

CAS RN

102571-42-6

Product Name

Undecylbis(beta-hydroxyethyl)methylammonium chloride

Molecular Formula

C16H36ClNO2

Molecular Weight

309.9 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-undecylazanium;chloride

InChI

InChI=1S/C16H36NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-17(2,13-15-18)14-16-19;/h18-19H,3-16H2,1-2H3;1H/q+1;/p-1

InChI Key

RSMBRLAXHPRAAU-UHFFFAOYSA-M

SMILES

CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]

Canonical SMILES

CCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]

synonyms

Undecylbis(beta-hydroxyethyl)methylammonium chloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.